molecular formula C12H18N4O2 B12976530 tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B12976530
M. Wt: 250.30 g/mol
InChI Key: GIAMPVNLXLSMRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[111]pentan-1-yl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the protection of the amine group with a tert-butyl carbamate group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .

Mechanism of Action

The primary mechanism of action for tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its role as a ligand in CuAAC. It accelerates the reaction rates and suppresses cell cytotoxicity, making it highly biocompatible . The compound interacts with copper(I) ions to facilitate the cycloaddition of azides and alkynes, forming stable triazole rings .

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

tert-butyl N-[3-(2H-triazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C12H18N4O2/c1-10(2,3)18-9(17)14-12-5-11(6-12,7-12)8-4-13-16-15-8/h4H,5-7H2,1-3H3,(H,14,17)(H,13,15,16)

InChI Key

GIAMPVNLXLSMRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=NNN=C3

Origin of Product

United States

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